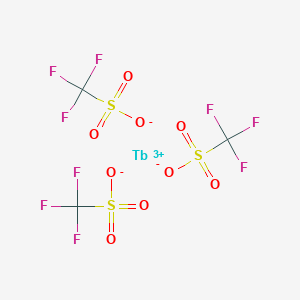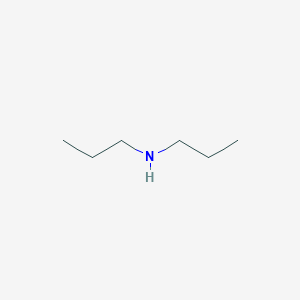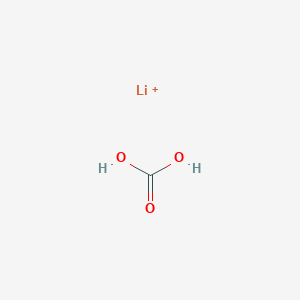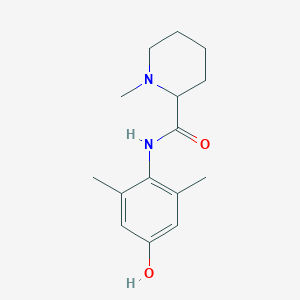
1-(Phosphonooxy)-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phosphonooxy)-2,4-pentanedione, commonly known as PPAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and agriculture. PPAD is a chelating agent that can bind to metal ions and has been extensively studied for its ability to inhibit metalloproteases. In Additionally, we will list future directions for research on PPAD.
Applications De Recherche Scientifique
PPAD has been studied extensively for its potential use as a metalloprotease inhibitor. Metalloproteases are enzymes that require metal ions for their activity and are involved in various physiological processes such as cell growth, differentiation, and apoptosis. The inhibition of metalloproteases has been proposed as a therapeutic strategy for several diseases, including cancer, arthritis, and Alzheimer's disease.
Mécanisme D'action
PPAD acts as a chelating agent and binds to metal ions, particularly zinc ions, which are essential for the activity of metalloproteases. By binding to the metal ions, PPAD inhibits the activity of metalloproteases, thereby preventing the degradation of extracellular matrix proteins and other substrates.
Effets Biochimiques Et Physiologiques
PPAD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPAD can inhibit the activity of several metalloproteases, including MMP-2, MMP-9, and MMP-13. Additionally, PPAD has been shown to inhibit the invasion and migration of cancer cells. In vivo studies have shown that PPAD can reduce the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PPAD has several advantages for lab experiments, including its ability to selectively inhibit metalloproteases and its low toxicity. However, PPAD has limitations, including its instability in aqueous solutions and its potential for non-specific binding to other metal ions.
Orientations Futures
There are several future directions for research on PPAD. One area of focus is the development of more stable analogs of PPAD that can be used in aqueous solutions. Additionally, further studies are needed to investigate the potential therapeutic applications of PPAD, particularly in cancer and other diseases where metalloproteases play a role. Finally, research is needed to elucidate the mechanism of action of PPAD and its interactions with metal ions and metalloproteases.
Méthodes De Synthèse
PPAD can be synthesized through a multi-step process involving the condensation of acetylacetone with phosphorous acid and subsequent esterification with ethanol. The final product is a white crystalline solid with a molecular weight of 206.1 g/mol.
Propriétés
Numéro CAS |
157247-71-7 |
|---|---|
Nom du produit |
1-(Phosphonooxy)-2,4-pentanedione |
Formule moléculaire |
C5H9O6P |
Poids moléculaire |
196.09 g/mol |
Nom IUPAC |
2,4-dioxopentyl dihydrogen phosphate |
InChI |
InChI=1S/C5H9O6P/c1-4(6)2-5(7)3-11-12(8,9)10/h2-3H2,1H3,(H2,8,9,10) |
Clé InChI |
LRWLMFKDYYVQOB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)COP(=O)(O)O |
SMILES canonique |
CC(=O)CC(=O)COP(=O)(O)O |
Autres numéros CAS |
157247-71-7 |
Synonymes |
1-(phosphonooxy)-2,4-pentanedione 2,4-dioxopentyl phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



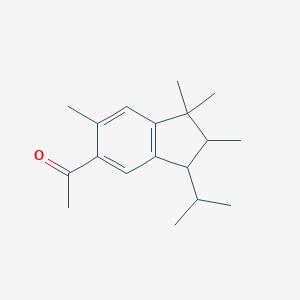
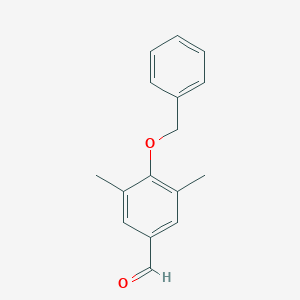
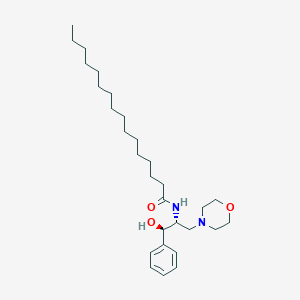
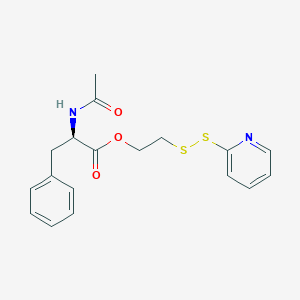
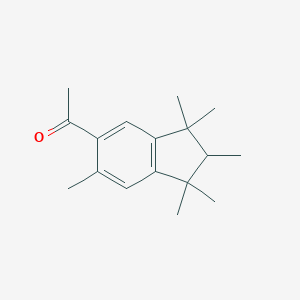
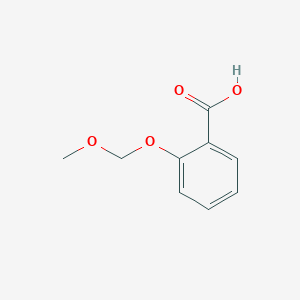

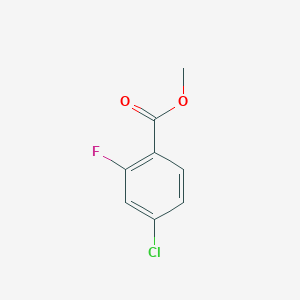
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)
